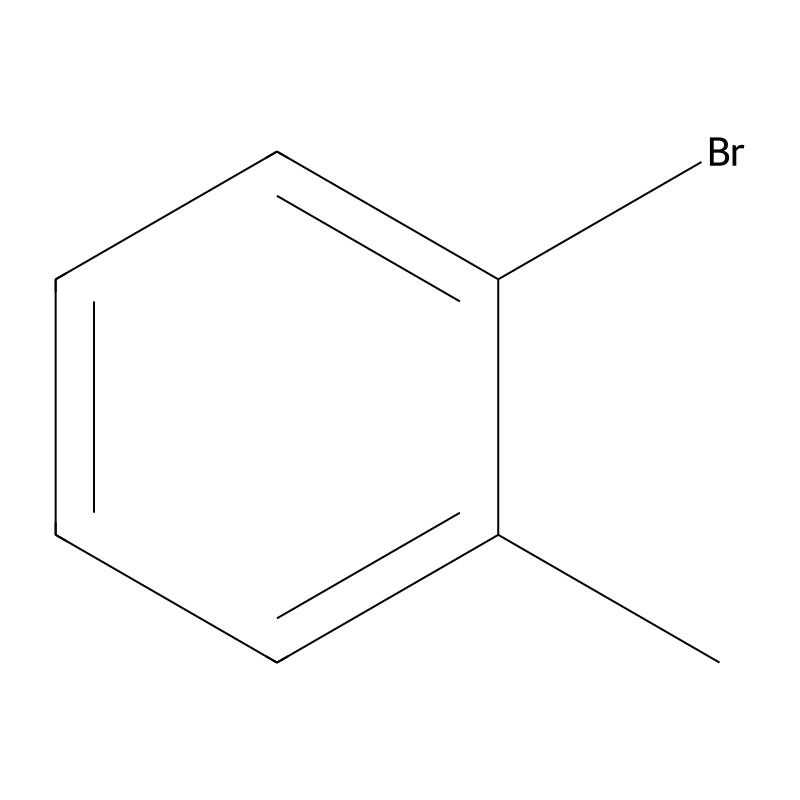

2-Bromotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER

SOL IN ALL PROPORTIONS IN CARBON TETRACHLORIDE

Very soluble in ethanol, ether, and benzene

Synonyms

Canonical SMILES

Synthesis of Pharmaceuticals:

2-Bromotoluene plays a crucial role in the synthesis of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as:

- Meclofenamic acid: This medication is used to treat pain, inflammation, and stiffness caused by various conditions, including arthritis, menstrual cramps, and toothaches .

- Mefenamic acid: Similar to meclofenamic acid, this drug also alleviates pain and inflammation associated with various conditions like arthritis, menstrual cramps, and muscle aches .

Organic Synthesis:

2-Bromotoluene serves as a versatile building block in the synthesis of various organic compounds due to its reactive nature. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, where a nucleophile (electron-rich species) replaces the bromine atom with another functional group. This allows for the creation of diverse organic molecules with desired properties, leading to the exploration of new materials and functionalities.

For example, studies have reported the use of 2-bromotoluene in the synthesis of:

- (±)-Isocomene: This is a hydrocarbon molecule with a unique structure and potential applications in material science .

- Aromatic compounds: Through various coupling reactions, 2-bromotoluene can be transformed into complex aromatic molecules with diverse functionalities, expanding the possibilities for research in organic chemistry .

2-Bromotoluene, with the molecular formula C₇H₇Br and a molecular weight of 171.04 g/mol, appears as a clear colorless to pale beige liquid at room temperature. It is characterized by its insolubility in water and a density of approximately 1.431 g/mL at 25 °C . The compound is known for its flammable nature and can cause skin and eye irritation upon contact .

- Substitution Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as sodium hydroxide or potassium hydroxide, often facilitated by phase-transfer catalysts.

- Electrophilic Substitution: The methyl group activates the ortho and para positions on the benzene ring, making it susceptible to reactions like nitration, sulfonation, and halogenation.

- Oxidation Reactions: The methyl group can be oxidized to produce 2-bromobenzoic acid using strong oxidizing agents like potassium permanganate.

- Reduction Reactions: The bromine atom can be reduced back to toluene using reducing agents such as zinc and hydrochloric acid .

2-Bromotoluene can be synthesized through several methods:

- Laboratory Synthesis: A common method involves the diazotization of o-toluidine followed by treatment with copper(I) bromide. This process includes adding hydrobromic acid to o-toluidine, followed by sodium nitrite at low temperatures, then treating with copper powder and distilling the product.

- Industrial Production: In industrial settings, bromination of toluene using bromine in the presence of catalysts like iron or aluminum bromide is prevalent. This reaction typically occurs at elevated temperatures to ensure complete bromination.

2-Bromotoluene serves multiple purposes in various fields:

- Solvent: It is used as a solvent for fats, waxes, resins, and other organic compounds.

- Chemical Intermediate: It acts as a precursor in the synthesis of other organic compounds.

- Reagent in Organic Synthesis: Its reactivity makes it valuable in various synthetic pathways, including Heck reactions with alkenes .

Interaction studies involving 2-bromotoluene focus on its reactivity with other chemicals and its biological implications. It has been noted that this compound can react with strong oxidizing agents and may produce harmful fumes upon decomposition. Understanding these interactions is crucial for safe handling and application in industrial processes .

Several compounds share structural similarities with 2-bromotoluene. Here are some notable examples:

| Compound Name | Structure Positioning | Unique Features |

|---|---|---|

| 3-Bromotoluene | Meta position | Less reactive towards electrophilic substitution than 2-bromotoluene due to steric hindrance. |

| 4-Bromotoluene | Para position | Similar reactivity profile but with different regioselectivity in substitution reactions. |

| Toluene | No halogen | A baseline compound for comparison; lacks the reactivity associated with halogenated compounds. |

Uniqueness

The positioning of the bromine atom at the ortho position in 2-bromotoluene significantly influences its reactivity compared to its meta and para counterparts. This positioning enhances its susceptibility to electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Physical Description

Color/Form

XLogP3

Boiling Point

181.7 °C

Flash Point

79 °C (174 °F) CLOSED CUP

Vapor Density

Density

1.432 @ 20 °C/4 °C

LogP

Melting Point

-27.8 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.04 mmHg

1.00 mm Hg @ 25 °C /Calculated from experimentally-derived coefficients/

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Replacement of hydrogen in parent compound by bromine: (a) in the presence of iron; ... Hydrogen bromide is allowed to escape, preferably being washed by incoming raw material. In some cases a method for separating isomeric compounds is necessary.

General Manufacturing Information

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/